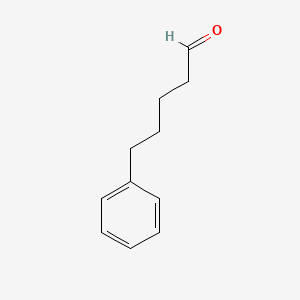
5-Phenylpentanal
Cat. No. B1348794
Key on ui cas rn:
36884-28-3
M. Wt: 162.23 g/mol
InChI Key: FINOPSACFXSAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06057369
Procedure details


A solution containing 5-phenylpentanol (10 g, 60 mmol), sodium bromide (6.45 g, 63 mmol) and TEMPO (95 mg, 0.6 mmol) in a 7:7:1 mixture of EtOAc, toluene and water (258 mL) is cooled to 0° C. With vigorous stirring, an aqueous NaOCl solution (0.35 M, 571 mL, 200 mmol) saturated with NaHCO3 (43.85 g, 520 mmol) is added in five portions separated by 10 minutes intervals. TLC analysis following the final addition indicated complete reaction. Ethanol (20 mL) is added and the mixture is partitioned between water (500 mL) and EtOAc (500 mL). Aqueous layer is extracted with EtOAc (2×500 mL) and combined organic phases are washed successively with 5% aqueous Na2S2O3 (500 mL), water (200 mL) and brine (200 mL) then dried over MgSO4 and concentrated to afford 5-phenylpentanal as an orange oil which is used without further purification assuming 100% yield. TLC analysis [pet-ether/EtOAc, 9:1, Rf (alcohol)=0.20, Rf (aldehyde)=0.60]. 1H NMR (300 MHz, CDCl3) δ 1.65 (m, 4H), 2.35 (m, 2H), 2.60 (t, 2H), 7.10-7.30 (m, 5H), 9.75 (s, 1H) ppm.









Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-].[Na+].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+].C([O-])(O)=O.[Na+]>C(O)C.O.C1(C)C=CC=CC=1.CCOC(C)=O>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7,^1:18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCCCO
|
|
Name
|
|
|
Quantity
|
6.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
95 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by 10 minutes intervals
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is partitioned between water (500 mL) and EtOAc (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer is extracted with EtOAc (2×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
are washed successively with 5% aqueous Na2S2O3 (500 mL), water (200 mL) and brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCCC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
